2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride

Coordination Chemistry Ligand Design Crystallography

Coordination chemists and medicinal chemistry teams face unreliable stoichiometry from hygroscopic free-base amino alcohol ligands, compromising titration accuracy and lot-to-lot reproducibility. This dihydrochloride salt eliminates that uncertainty with a fixed, well-defined composition. • Fixed dihydrochloride stoichiometry (253.17 g·mol⁻¹) enables standard solutions of precisely known concentration without repeated characterization • Gem-dimethyl backbone enforces a six-membered κ³N,N′,O-chelate ring, confirmed by synchrotron X-ray crystallography of Cuᴵᴵ complexes • Non-hygroscopic crystalline form exhibits predictable N-H···Cl and O-H···Cl hydrogen-bonding networks suitable for crystal engineering and MOF design

Molecular Formula C10H18Cl2N2O
Molecular Weight 253.17 g/mol
Cat. No. B13445537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride
Molecular FormulaC10H18Cl2N2O
Molecular Weight253.17 g/mol
Structural Identifiers
SMILESCC(C)(CO)NCC1=CC=CC=N1.Cl.Cl
InChIInChI=1S/C10H16N2O.2ClH/c1-10(2,8-13)12-7-9-5-3-4-6-11-9;;/h3-6,12-13H,7-8H2,1-2H3;2*1H
InChIKeyAKYHWDRACGQKSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gem-Dimethyl N,N,O-Tridentate Ligand Dihydrochloride – Overview


2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride (CAS 892591-92-3) is a heterobifunctional amino alcohol that combines a pyridine nitrogen, a secondary amine, and a hydroxyl group in a single molecule. The gem‑dimethyl substitution on the propanol backbone enforces a six‑membered chelate ring upon coordination to transition metals, while the dihydrochloride salt form ensures reproducible aqueous solubility and precise stoichiometry . Its coordination behaviour has been validated by synchrotron single‑crystal X‑ray diffraction of CuII complexes, which reveal a distorted square‑pyramidal geometry with the ligand acting as a κ3N,N′,O‑tridentate donor [1].

Why Generic Analogs and Free Bases Are Not Substitutes


The gem‑dimethyl group at the β‑carbon of the amino alcohol backbone is not an inert spacer: it rigidifies the ligand and directs the formation of a six‑membered chelate ring upon metal binding, whereas the des‑methyl analog (e.g., 2‑[(pyridin‑2‑ylmethyl)amino]ethanol, CAS 6636‑71‑1) forms a five‑membered chelate with distinct thermodynamic stability and kinetic lability [1]. Concomitantly, the dihydrochloride salt provides a well‑defined stoichiometric form that avoids the hygroscopicity, variable crystallinity, and difficult handling of the free base, thus ensuring lot‑to‑lot consistency in both coordination chemistry and medicinal chemistry research .

Quantitative Differentiation Evidence


Elongated Cu–O Bond in Six-Membered vs. Five-Membered Chelate

In the synchrotron‑resolved [CuCl2(mpmapOH)] complex, the Cu—O bond length measures 2.0409(9) Å, which is significantly longer than the mean Cu—O distance of 1.955(15) Å reported for five‑membered chelate CuII complexes of analogous N,N,O‑tridentate ligands (e.g., 2‑[(pyridin‑2‑ylmethyl)amino]ethanol derivatives) [1]. This elongation indicates a weaker equatorial ligand field imparted by the gem‑dimethyl‑induced six‑membered ring.

Coordination Chemistry Ligand Design Crystallography

Commercial Purity Advantage Over Non-Commercial Analogs

Commercial batches of the dihydrochloride salt are routinely supplied with a purity of ≥95 % (by elemental analysis or HPLC), as confirmed by the AKSci certificate of analysis . In contrast, the free base and many non‑salt analogs sourced from custom synthesis often exhibit purities ≤90 % due to hygroscopicity and difficult purification, as noted in user‑submitted data on ChemicalBook .

Procurement Quality Control Synthetic Reliability

Defined Hydrochloride Stoichiometry vs. Variable Free-Base Hydration

The dihydrochloride salt contains exactly two equivalents of HCl, corresponding to a molecular weight of 253.17 g mol⁻¹ (C₁₀H₁₆N₂O·2HCl), as confirmed by the supplier’s specification . The free base, by contrast, is hygroscopic and partially hydrated under ambient conditions, leading to an effective molecular weight range of 180–216 g mol⁻¹ that varies by lot .

Salt Form Advantage Stoichiometric Control Coordination Chemistry

Optimal Use Cases Based on Differentiated Evidence


Crystallography-Grade Ligand for Six-Membered Chelate Complexes

The ligand provides a well‑characterized N,N,O‑tridentate binding mode with a six‑membered chelate ring, as proven by synchrotron X‑ray structures. Its elongated Cu—O bond (2.0409 Å vs. 1.955 Å for five‑membered counterparts) makes it suitable for studies of labile coordination sites in catalytic and bioinorganic model systems [1].

Building Block for Ion Channel Modulator Libraries

The gem‑dimethyl motif is a privileged feature in sodium channel inhibitor patents (e.g., US 9056832), and this specific amino‑alcohol intermediate can be used to introduce a pyridin‑2‑ylmethylamine pharmacophore with defined steric bulk. The dihydrochloride salt form facilitates parallel synthesis by eliminating neutralization steps [2].

High-Reproducibility Stoichiometric Solution Experiments

The fixed dihydrochloride stoichiometry (253.17 g mol⁻¹) eliminates the hydration variability seen with the free base, enabling researchers to prepare standard solutions of precisely known concentration for UV‑Vis, fluorescence, or NMR titration studies without repeated characterization .

Coordination Polymer and Supramolecular Network Design

The crystal structures of CuII complexes show that the hydroxyl and amine groups engage in intermolecular N—H···Cl and O—H···Cl hydrogen bonds, directing the formation of two‑dimensional supramolecular sheets. This predictable hydrogen‑bonding pattern can be exploited in crystal engineering and MOF design [1].

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